2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Functional Group Substitution:
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioether groups.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Primary and secondary amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Medicine
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism by which 2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile: Lacks the thioether and fluorophenyl groups.
6-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile: Lacks the amino group.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (amino, hydroxy, nitrile, thioether) makes it versatile for various applications.
Structural Complexity: The combination of these groups on a pyridine ring provides unique chemical and physical properties.
Properties
IUPAC Name |
2-amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O2S/c22-14-5-1-12(2-6-14)18(28)11-29-21-17(10-24)19(16(9-23)20(25)26-21)13-3-7-15(27)8-4-13/h1-8,27H,11H2,(H2,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUTUIDARDHYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)F)N)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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